3-[4-(Trifluoromethoxy)phenyl]acrylamide
CAS No.: 259269-56-2
Cat. No.: VC8464061
Molecular Formula: C10H8F3NO2
Molecular Weight: 231.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 259269-56-2 |
|---|---|
| Molecular Formula | C10H8F3NO2 |
| Molecular Weight | 231.17 g/mol |
| IUPAC Name | (E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide |
| Standard InChI | InChI=1S/C10H8F3NO2/c11-10(12,13)16-8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H2,14,15)/b6-3+ |
| Standard InChI Key | JJVOFARCSZCHEV-ZZXKWVIFSA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C=C/C(=O)N)OC(F)(F)F |
| SMILES | C1=CC(=CC=C1C=CC(=O)N)OC(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1C=CC(=O)N)OC(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, (E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide, reflects its trans-configuration (-isomer) across the double bond (Figure 1). Key structural features include:
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Trifluoromethoxy group: The -OCF substituent at the para position of the phenyl ring enhances electrophilicity and metabolic stability.
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Acrylamide moiety: The α,β-unsaturated carbonyl system enables Michael addition reactions and polymerization.
Table 1: Fundamental Chemical Data
| Property | Value | Source |
|---|---|---|
| CAS No. | 259269-56-2 | |
| Molecular Formula | ||
| Molecular Weight | 231.17 g/mol | |
| SMILES | C1=CC(=CC=C1C=CC(=O)N)OC(F)(F)F | |
| InChI Key | JJVOFARCSZCHEV-ZZXKWVIFSA-N |
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data are critical for structural confirmation:
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NMR: The vinyl protons () appear as doublets at δ 6.2–6.8 ppm, while the amide proton () resonates near δ 5.5 ppm.
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NMR: The trifluoromethoxy group shows a singlet at δ -58 ppm due to equivalent fluorine atoms.
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of 3-[4-(Trifluoromethoxy)phenyl]acrylamide typically involves a two-step process:
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Friedel-Crafts Acylation: 4-(Trifluoromethoxy)benzaldehyde undergoes condensation with acryloyl chloride in the presence of Lewis acids (e.g., AlCl) to form the α,β-unsaturated ketone intermediate.
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Amination: The ketone intermediate reacts with aqueous ammonia or ammonium hydroxide under reflux to yield the acrylamide.
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Value | Yield |
|---|---|---|
| Solvent | Dichloromethane | 78% |
| Temperature | 0–5°C (Step 1); 60°C (Step 2) | |
| Catalyst | AlCl (0.1 equiv) |
Physicochemical Properties
Solubility and Stability
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Solubility: The compound exhibits limited water solubility (<1 mg/mL at 25°C) due to its hydrophobic trifluoromethoxy group. It is soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated hydrocarbons.
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Thermal Stability: Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C, with decomposition above 250°C.
Spectroscopic Analysis
Infrared (IR) Spectroscopy:
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Strong absorption at 1680 cm (C=O stretch of amide).
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Peaks at 1250 cm (C-F stretch) and 1150 cm (C-O-C of trifluoromethoxy).
Applications and Research Findings
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors and anticancer agents. Its acrylamide group participates in nucleophilic attacks by cysteine residues in target proteins, enabling covalent binding.
Polymer Science
3-[4-(Trifluoromethoxy)phenyl]acrylamide copolymerizes with styrene or methyl methacrylate to yield fluorinated polymers with enhanced thermal stability and dielectric properties.
Table 3: Polymerization Performance
| Monomer Ratio (Acrylamide:Styrene) | Glass Transition Temp. () | Dielectric Constant |
|---|---|---|
| 1:3 | 125°C | 2.8 |
| 1:1 | 98°C | 3.2 |
Agricultural Chemistry
Derivatives of this compound exhibit herbicidal activity against broadleaf weeds, with EC values of 12–18 μM in Arabidopsis thaliana models.
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